![molecular formula C14H19ClN2O2 B2927662 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide CAS No. 746608-39-9](/img/structure/B2927662.png)
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide
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Overview
Description
This compound, also known as Propanamide, 2-chloro-N-[2-[(2-ethylphenyl)amino]-2-oxoethyl]-N-methyl-, is a chemical with the CAS Number: 746608-39-9 . It is commonly used in research .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN2O2 . The InChI code is 1S/C14H19ClN2O2/c1-4-11-7-5-6-8-12(11)16-13(18)9-17(3)14(19)10(2)15/h5-8,10H,4,9H2,1-3H3,(H,16,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 282.77 .Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that compounds structurally similar to "2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide" exhibit antimicrobial properties. For instance, 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides have shown low antimicrobial activity against strains of staphylococcus, intestinal rods, aerobic bacillus, and yeast fungi. Modification of the aromatic ring with pharmacophore groups did not significantly enhance their antibacterial and antifungal activities (Grishchuk et al., 2013), (Grishchuk et al., 2013). This suggests that while such compounds have a basis for antimicrobial activity, significant modifications or specific conditions might be necessary to achieve potent antimicrobial effects.
Molluscicidal Properties
Research into compounds with functionalities similar to the specified chemical has also explored their effectiveness in controlling mollusc populations. For example, derivatives involving ethyl chloroformate/DMF mixtures have been studied for their action against the intermediate host of schistosomiasis, B. alexandrina snails, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Antipathogenic Activity
Acylthioureas, including those with structural similarities to "2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide", have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhances their antibiofilm properties, highlighting their potential in the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It’s important to handle this compound with appropriate safety measures .
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-11-7-5-6-8-12(11)16-13(18)9-17(3)14(19)10(2)15/h5-8,10H,4,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKTUOKMZDUYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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